molecular formula C37H64O3 B579574 Cholesterol Nonyl Carbonate CAS No. 15455-83-1

Cholesterol Nonyl Carbonate

Cat. No. B579574
CAS RN: 15455-83-1
M. Wt: 556.916
InChI Key: CLVJSPXXNWCOJH-IATSNXCDSA-N
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Description

Cholesterol Nonyl Carbonate is a derivative of cholesterol, a molecule that plays a crucial role in various biological processes . It contains a total of 107 bonds .


Synthesis Analysis

The synthesis of cholesterol-based compounds has seen significant advancements in recent years . For instance, Venkataraman and coworkers reported the two-step synthesis of cholesterol-functionalized aliphatic N-substituted 8-membered cyclic carbonate monomer .


Molecular Structure Analysis

The Cholesterol Nonyl Carbonate molecule contains a total of 107 bonds . The structure of cholesterol, which is the base molecule for Cholesterol Nonyl Carbonate, is characterized by four fused rings and a hydrocarbon chain, making it largely hydrophobic . The polar hydroxyl group orients the molecule at the aqueous interface .


Chemical Reactions Analysis

Cholesterol and its precursors have been recognized for their biological functions . Metabolites previously seen as sole bystanders of biochemical reactions without unique activity are becoming more and more recognized for their biological functions .


Physical And Chemical Properties Analysis

Cholesterol, an essential lipid for mammalian cells, can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The physical and chemical properties of cholesterol nonyl carbonate are not explicitly mentioned in the search results.

Scientific Research Applications

  • Polymers Comprising Cholesterol

    • Field : Material Science
    • Application : Cholesterol-based polymers are used in the synthesis of self-assembling liquid crystalline polymers .
    • Method : The synthesis involves directing the ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .
    • Results : The unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility are harnessed in these polymers .
  • Cholesterol-Based Liquid Crystals and Gelators

    • Field : Chemistry
    • Application : Cholesterol-based compounds are used in the development of liquid crystals and gelators .
    • Method : The method involves the use of the unique properties of cholesterol, such as its ability to form ordered arrays or mesogens, resulting in the formation of liquid crystalline (LC) mesophases .
    • Results : Different mesophases are formed based on the molecular shape and amphiphilicity of the mesogen .
  • Non-Stick Surfaces

    • Field : Material Science
    • Application : Cholesterol can make surfaces non-stick . Surfaces that contain cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria .
    • Method : The repulsive quality depends on cholesterol molecules rotating freely and switching their orientation . Layers containing cholesterol effectively prevent the adhesion of other biological molecules and cells (bioadhesion) .
    • Results : The study found that cholesterol prevents bioadhesion only when assembled in layers in such a way that the molecules can reorient freely .
  • Drug Delivery

    • Field : Biomedical Engineering
    • Application : Cholesterol-based compounds are used in drug delivery systems .
    • Method : The method involves the use of cholesterol’s unique properties, such as its amphiphilicity and biocompatibility, to design drug delivery systems .
    • Results : Cholesterol-based drug delivery systems have been shown to improve the efficacy and safety of drug administration .
  • Bioimaging

    • Field : Biomedical Imaging
    • Application : Cholesterol-based compounds are used in bioimaging applications .
    • Method : The unique properties of cholesterol, such as its amphiphilicity and biocompatibility, are harnessed to design bioimaging agents .
    • Results : Cholesterol-based bioimaging agents have been shown to improve the quality and accuracy of biomedical imaging .
  • Biomolecular Corona

    • Field : Nanotechnology
    • Application : Cholesterol concentration in biological fluids can substantially change the biomolecular corona .
    • Method : The method involves altering the cholesterol concentration in biological fluids .
    • Results : The study revealed that changes in cholesterol concentration can have significant effects on the biomolecular corona .

Safety And Hazards

The safety data sheet for Cholesterol Nonyl Carbonate can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

Cholesterol has been found to make surfaces non-stick, which could have implications for the development of engineered surfaces with minimal bioadhesion . Additionally, research into the role of cholesterol in lipid–protein interactions as well as raft-like mixtures, drug delivery applications, and the effects of antimicrobial peptides on lipid membranes could provide future directions .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJSPXXNWCOJH-IATSNXCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659856
Record name (3beta)-Cholest-5-en-3-yl nonyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol Nonyl Carbonate

CAS RN

15455-83-1
Record name (3beta)-Cholest-5-en-3-yl nonyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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